molecular formula C13H15NO B14320219 2-[(4-Methylanilino)methylidene]cyclopentan-1-one CAS No. 112450-72-3

2-[(4-Methylanilino)methylidene]cyclopentan-1-one

Cat. No.: B14320219
CAS No.: 112450-72-3
M. Wt: 201.26 g/mol
InChI Key: DKZOSZDCWLPZEN-UHFFFAOYSA-N
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Description

2-[(4-Methylanilino)methylidene]cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylanilino)methylidene]cyclopentan-1-one typically involves the condensation of 4-methylaniline with cyclopentanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylanilino)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted cyclopentanone derivatives.

Scientific Research Applications

2-[(4-Methylanilino)methylidene]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylanilino)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A structurally related compound with a cyclopentenone ring.

    Cyclohexenone: Another similar compound with a cyclohexenone ring.

    Cycloheptenone: A compound with a cycloheptenone ring.

Uniqueness

2-[(4-Methylanilino)methylidene]cyclopentan-1-one is unique due to the presence of the methylanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

112450-72-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-[(4-methylanilino)methylidene]cyclopentan-1-one

InChI

InChI=1S/C13H15NO/c1-10-5-7-12(8-6-10)14-9-11-3-2-4-13(11)15/h5-9,14H,2-4H2,1H3

InChI Key

DKZOSZDCWLPZEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC=C2CCCC2=O

Origin of Product

United States

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